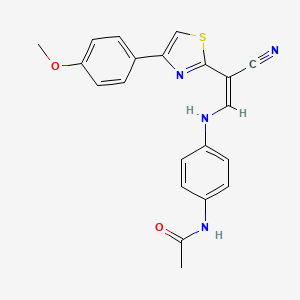

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Descripción general

Descripción

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(4-methoxyphenyl)thiazol-2-ylamine with 2-cyano-3-(4-aminophenyl)acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. For instance, a study demonstrated that compounds containing the thiazole ring exhibited significant cytotoxicity against various cancer cell lines, including NIH/3T3 and A549 cells. The compound showed selectivity with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound exhibits activity against both gram-positive and gram-negative bacteria. In a comparative study, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml, indicating moderate antibacterial activity .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been explored in various contexts. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on thiazole derivatives reveal that modifications to the thiazole ring and substituents significantly influence biological activity. For example, the presence of electron-donating groups such as methoxy enhances anticancer efficacy, while specific substitutions on the phenyl rings can improve antimicrobial properties .

Case Study 1: Anticancer Efficacy

In a study focused on novel thiazole compounds, several derivatives were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells (A549). Among these, a derivative closely related to this compound exhibited an IC50 value of 23.30 ± 0.35 mM, demonstrating significant cytotoxicity and apoptosis induction compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of various thiazole derivatives against a range of pathogens. The compound was tested alongside established antibiotics and showed promising results against Staphylococcus aureus and Escherichia coli with MIC values indicating potential for development as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl (Z)-4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

- 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzamide

Uniqueness

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Actividad Biológica

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and its implications in drug development.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a cyano group, and an acetamide moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent vinylation processes. The following table summarizes key synthetic routes:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Thiazole Formation | Reaction of 4-methoxyphenyl isothiocyanate with α-haloketone under basic conditions. |

| 2 | Knoevenagel Condensation | Vinylation of thiazole derivative with ethyl cyanoacetate. |

| 3 | Coupling | Final coupling with an appropriate amine to yield the target compound. |

Antitumor Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, a lead compound from a related series showed high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action involves induction of apoptosis and autophagy, leading to reduced tumor growth in xenograft models .

Case Study:

In vitro studies indicated that the lead compound displayed an IC50 value of less than 1 µg/mL against chronic myeloid leukemia (CML) cells, highlighting its potential as an effective therapeutic agent .

Antimicrobial Activity

The compound also exhibits promising antibacterial properties. In comparative studies against standard antibiotics, it demonstrated superior biofilm inhibition capabilities at concentrations lower than those required for cefadroxil . This suggests its potential utility in treating biofilm-associated infections.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings from SAR studies indicate that:

- Thiazole Ring: Essential for cytotoxic activity; modifications can enhance potency.

- Cyano Group: Plays a critical role in binding interactions with biological targets.

- Methoxy Substituent: Enhances lipophilicity and cellular uptake, contributing to increased bioactivity .

Pharmacokinetics

Pharmacokinetic evaluations of related compounds suggest favorable absorption and distribution profiles, with some derivatives showing good metabolic stability. These properties are crucial for their development as therapeutic agents.

Propiedades

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14(26)24-18-7-5-17(6-8-18)23-12-16(11-22)21-25-20(13-28-21)15-3-9-19(27-2)10-4-15/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVPAJDGHRRFPN-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.